Technical Guide: Chemical Properties of (3R)-1-Methylpyrrolidin-3-amine
Technical Guide: Chemical Properties of (3R)-1-Methylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (3R)-1-methylpyrrolidin-3-amine, a chiral building block of interest in pharmaceutical development.
Core Chemical Properties
(3R)-1-methylpyrrolidin-3-amine is a chiral pyrrolidine derivative. Its stereospecific nature makes it a valuable intermediate in the synthesis of complex molecular targets. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | (3R)-1-methylpyrrolidin-3-amine | |
| CAS Number | 457097-75-5 | [1] |
| Alternate CAS | 13220-27-4 (unspecified stereochemistry) | [2] |
| Molecular Formula | C₅H₁₂N₂ | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Canonical SMILES | CN1C--INVALID-LINK--N | |
| Purity (Typical) | ≥97% | [2] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1] |
Experimental Data & Protocols
Synthesis Protocols
While a specific peer-reviewed synthesis for (3R)-1-methylpyrrolidin-3-amine is not detailed in the provided results, a common and logical approach is the stereoselective synthesis from a chiral precursor. An analogous, well-documented procedure is the synthesis of the corresponding alcohol, (3R)-1-methylpyrrolidin-3-ol, from (3R)-pyrrolidin-3-ol.[3][4]
Exemplary Protocol: Reductive Amination (Analogous to Alcohol Synthesis)
This protocol describes the N-methylation of a chiral pyrrolidine precursor.
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Reaction Setup: (3R)-pyrrolidin-3-ol (1.0 eq), paraformaldehyde (1.05 to 5.0 eq), a suitable solvent (e.g., methanol), and a metal catalyst (e.g., 5% Platinum on carbon) are combined in a reaction vessel.[4]
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Hydrogenation: The mixture is subjected to hydrogen pressure (e.g., 0.4 to 0.5 MPa) and stirred at a controlled temperature (e.g., 20 °C) for several hours until the starting material is consumed, as monitored by gas chromatography.[4]
-
Work-up: Upon reaction completion, the metal catalyst is removed by filtration. The filter cake is washed with the solvent (methanol).[3]
-
Purification: The combined filtrate and washings are concentrated under reduced pressure. Toluene may be added and removed in vacuo to aid in the removal of water.[3] The resulting crude oil is then purified by distillation to yield the final product.[3][4]
This general procedure can be adapted for the synthesis of (3R)-1-methylpyrrolidin-3-amine, likely starting from a protected (3R)-pyrrolidin-3-amine to prevent undesired methylation at the 3-amino group.
Spectroscopic and Analytical Data
Detailed spectroscopic data for the specific (3R)-enantiomer is not widely published. The following table summarizes expected characteristic signals based on the structure and data from analogous compounds.[5][6]
| Technique | Expected Data |
| ¹H NMR | Signals for protons on the pyrrolidine ring would typically appear between 1.5-3.5 ppm. The N-methyl group would present as a singlet around 2.2-2.5 ppm. The N-H protons of the primary amine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[7] |
| ¹³C NMR | Expected signals for the five distinct carbon atoms of the molecule. The N-methyl carbon would appear around 35-45 ppm, while the ring carbons would be in the 25-70 ppm range. |
| IR Spectroscopy | - N-H Stretch: Two characteristic peaks for a primary amine in the 3300-3500 cm⁻¹ region.[8]- C-H Stretch: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds.[9]- N-H Bend: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[8]- C-N Stretch: Aliphatic C-N stretching bands are typically found in the 1020-1250 cm⁻¹ range.[8] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 100. Common fragmentation patterns for pyrrolidines involve cleavage alpha to the nitrogen atom.[10][11] |
Visualized Workflows
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a chemical intermediate like (3R)-1-methylpyrrolidin-3-amine.
Caption: Logical workflow for chemical synthesis and purification.
Analytical Characterization Workflow
This diagram outlines the standard analytical procedures used to confirm the structure and purity of the final compound.
Caption: Standard workflow for analytical chemical characterization.
Safety and Handling
While a specific safety data sheet for the (3R)-enantiomer is not available, data for structurally similar amines provides essential guidance. The compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used.
| Hazard Category | Recommendations |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12] |
| PPE | Wear protective gloves, safety glasses with side-shields, and a lab coat. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[12] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[12] |
| Fire Fighting | Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[12] |
References
- 1. 457097-75-5|(R)-1-Methylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]
- 2. 1-Methylpyrrolidin-3-amine 97% | CAS: 13220-27-4 | AChemBlock [achemblock.com]
- 3. data.epo.org [data.epo.org]
- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 5. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine, 1-methyl- [webbook.nist.gov]
- 11. Pyrrolidine, 1-methyl- [webbook.nist.gov]
- 12. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
